Flurpiridaz (18F)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

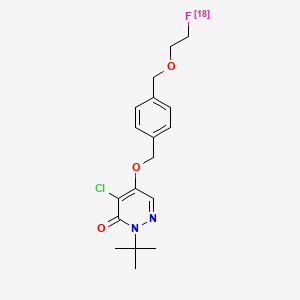

Flurpiridaz (18F) is a novel positron emission tomography (PET) myocardial perfusion imaging (MPI) radiotracer. It is a structural analog of pyridaben and binds to mitochondrial complex I with high affinity. Flurpiridaz (18F) has been developed specifically for MPI PET imaging studies in patients suspected of having coronary artery disease (CAD) .

Preparation Methods

The synthesis of Flurpiridaz (18F) involves the radiolabeling of a pyridaben derivative with fluorine-18. The process can be fully automated on a modular lab-pharmtracer device without external purification. The precursor is obtained by multi-step synthesis starting from mucochloric acid, yielding the desired product with 35% efficiency. The radiolabeling is performed using the stable isotope [19F]F and TBA-HCO3 PTC, resulting in a high yield of the fluorinated compound. The automated synthesis on the ML-PT device provides a radiochemical yield of 55-65% with more than 98% radiochemical purity .

Chemical Reactions Analysis

Key Steps:

-

Precursor Preparation :

-

Radiolabeling :

-

[18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction and trapped on a QMA cartridge .

-

Elution with tetrabutylammonium bicarbonate (TBA-HCO3) facilitates phase-transfer catalysis, enhancing fluorination efficiency .

-

Reaction conditions:

-

Outcomes:

Radiolabeling Mechanism

The reaction employs TBA-HCO3 as a phase-transfer catalyst (PTC) to solubilize [18F]fluoride in organic solvents.

Mechanism Details:

-

Step 1 : [18F]Fluoride is eluted from the QMA cartridge using TBA-HCO3, forming a lipophilic ion pair .

-

Step 2 : Nucleophilic displacement of the tosyl group by [18F]fluoride occurs at the ethoxy moiety of precursor (6) .

-

Step 3 : The reaction is driven by heat (95°C), ensuring complete substitution within 10 minutes .

Optimization Factors:

-

Catalyst : TBA-HCO3 outperformed traditional Kryptofix 2.2.2/K2CO3 systems, reducing side products .

-

Solvent : Anhydrous acetonitrile minimizes hydrolysis and maximizes fluorination efficiency .

Reaction Optimization

Critical parameters for scalable synthesis were identified through cold (19F) and hot (18F) trials :

| Parameter | Optimal Condition | Effect on Yield/Purity |

|---|---|---|

| Precursor amount | 10 mg | Maximizes RCY without side products |

| Reaction temperature | 95°C | Balances reaction rate and stability |

| Reaction time | 10 minutes | Ensures complete substitution |

| PTC type | TBA-HCO3 (0.075 M) | Enhances fluorination efficiency |

Purification Process

Post-reaction purification avoids preparative HPLC, streamlining production:

-

Dilution and Filtration :

-

Elution :

Quality Control:

-

HPLC Analysis : Confirms RCP >98% and identifies residual solvents .

-

Stability : Retains >95% purity for 12 hours at room temperature .

Key Reaction Challenges

Scientific Research Applications

Detection of Coronary Artery Disease

Flurpiridaz (18F) has been evaluated in several clinical studies for its effectiveness in detecting CAD. Notably, a Phase III trial demonstrated that Flurpiridaz PET had a sensitivity of 80.3% and specificity of 63.8% for detecting significant coronary artery stenosis when compared to SPECT . This trial highlighted Flurpiridaz's superior diagnostic accuracy, particularly in diverse patient populations, including women and obese individuals .

Myocardial Blood Flow Assessment

The ability of Flurpiridaz (18F) to quantify myocardial blood flow (MBF) represents a crucial application in cardiac diagnostics. Studies have shown that Flurpiridaz PET can accurately measure MBF and myocardial flow reserve, providing incremental diagnostic value beyond traditional assessments . This capability allows for better stratification of patients based on the severity of CAD and can guide therapeutic decisions.

Enhanced Imaging Quality

Flurpiridaz offers several advantages over existing radiotracers, including a favorable half-life of approximately 109 minutes, which allows for broader distribution and the feasibility of exercise stress testing . The high extraction fraction and low positron range contribute to improved image resolution and defect identification .

Case Study 1: Phase III Clinical Trial

In a multicenter Phase III trial involving over 600 patients, Flurpiridaz was tested against invasive coronary angiography as the standard reference. The results indicated that Flurpiridaz PET significantly outperformed SPECT in terms of both sensitivity and image quality for CAD detection . This study underscores the potential of Flurpiridaz to enhance diagnostic pathways in cardiology.

| Parameter | Flurpiridaz PET | SPECT MPI |

|---|---|---|

| Sensitivity | 80.3% | 53.7% |

| Specificity | 63.8% | Not specified |

Case Study 2: Myocardial Blood Flow Analysis

A retrospective analysis from a Phase III trial assessed the incremental value of MBF quantification using Flurpiridaz PET. The findings revealed that stress MBF measurements correlated with the severity of coronary artery stenosis, indicating its utility in clinical practice for assessing ischemic heart disease .

Mechanism of Action

Flurpiridaz (18F) binds to mitochondrial complex I (NADH dehydrogenase) with high affinity. This binding inhibits the activity of the enzyme, which is primarily found in myocardial cells. The high first-pass extraction into cardiomyocytes and very slow washout from the heart make it an effective radiotracer for myocardial perfusion imaging .

Comparison with Similar Compounds

Flurpiridaz (18F) is compared with other PET MPI agents such as 13N-ammonia and 82Rb. It has a higher myocardial extraction fraction, lower positron range, and higher image resolution compared to these agents. The linear relationship between Flurpiridaz (18F) uptake and myocardial blood flow allows for more accurate myocardial blood flow quantitation . Similar compounds include 13N-ammonia and 82Rb, but Flurpiridaz (18F) is considered superior due to its unique properties and higher diagnostic performance .

Biological Activity

Flurpiridaz (18F) is a novel radiopharmaceutical used in positron emission tomography (PET) for myocardial perfusion imaging (MPI). Its development has marked significant advancements in the diagnostic evaluation of coronary artery disease (CAD). This article explores the biological activity of Flurpiridaz (18F), including its pharmacokinetics, biodistribution, diagnostic efficacy, and safety profile based on diverse research findings.

Pharmacokinetics and Biodistribution

Flurpiridaz (18F) exhibits distinct pharmacokinetic properties that enhance its utility in clinical settings. Studies have demonstrated that it has a high extraction fraction and a favorable half-life of approximately 109 minutes, which allows for flexible dosing and scheduling of imaging procedures. The biodistribution of Flurpiridaz is characterized by rapid myocardial uptake and minimal background activity, making it particularly effective for imaging myocardial blood flow (MBF).

Kinetic Modeling

Kinetic modeling of Flurpiridaz uptake has been assessed using one- and two-tissue compartment models. The two-tissue compartment model has shown to be more suitable for predicting myocardial uptake in various species, including humans. Notably, significant differences in tracer washout kinetics have been observed between species, with faster washout rates in mice compared to humans and pigs. This necessitates careful consideration when applying kinetic models across different species .

Diagnostic Efficacy

Flurpiridaz (18F) has undergone extensive clinical evaluation to determine its diagnostic performance in detecting CAD. A Phase III trial demonstrated that Flurpiridaz outperformed traditional 99mTc-labeled SPECT imaging, achieving higher sensitivity rates for detecting ≥50% coronary artery stenosis. Specifically, sensitivity was reported at 80.3% with Flurpiridaz compared to 53.7% for SPECT .

Case Studies

- Study on Sensitivity and Specificity : In a comparative analysis involving 557 patients undergoing pharmacological stress testing, Flurpiridaz demonstrated superior diagnostic accuracy, particularly in women and obese patients, highlighting its potential as a reliable imaging agent for diverse populations .

- AURORA Trial : This trial focused on the safety and efficacy of Flurpiridaz for patients referred for invasive coronary angiography due to suspected CAD. Results indicated that Flurpiridaz provided significant improvements in detecting functional ischemia compared to conventional methods .

Safety Profile

The safety profile of Flurpiridaz has been evaluated in multiple studies. Adverse events have been minimal, with most patients tolerating the tracer well during imaging procedures. The absence of early metabolite appearance and low radiation exposure further support its safety as a diagnostic tool .

Summary of Findings

| Parameter | Flurpiridaz (18F) |

|---|---|

| Half-life | 109 minutes |

| Extraction Fraction | High |

| Sensitivity (≥50% Stenosis) | 80.3% |

| Specificity | Not inferior to SPECT |

| Adverse Events | Minimal |

Q & A

Basic Research Questions

Q. What is the primary clinical application of [18F]Flurpiridaz in cardiovascular research?

[18F]Flurpiridaz is a fluorine-18-labeled PET tracer designed for myocardial perfusion imaging (MPI) to detect coronary artery disease (CAD). It binds to mitochondrial complex I in cardiomyocytes, enabling high-resolution imaging with superior sensitivity (76.8%) and specificity (76.2%) compared to SPECT in Phase III trials. Its long half-life (~110 minutes) allows logistical flexibility in production and distribution, making it suitable for exercise stress testing .

Q. What is the mechanism of myocardial uptake for [18F]Flurpiridaz?

The tracer targets mitochondrial complex I (MC-I) via competitive inhibition of ubiquinone binding, mimicking pyridaben derivatives. This mechanism ensures prolonged myocardial retention and rapid blood clearance, enhancing image contrast. Preclinical studies in rodents confirm flow-dependent uptake and high correlation with histopathological findings .

Q. How is [18F]Flurpiridaz synthesized for research use?

A fully automated radiosynthesis protocol on the Modular Lab-PharmTracer (ML-PT) platform achieves 55–65% radiochemical yield (RCY) and >98% radiochemical purity (RCP) without preparative HPLC. Key steps include nucleophilic substitution of a tosylated precursor with [18F]fluoride, purification via tC18 cartridges, and stabilization with ascorbic acid. Cold labeling with [19F]F optimizes reaction parameters, while TBA-HCO3 minimizes side products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in specificity between [18F]Flurpiridaz PET and SPECT MPI?

In Phase III trials, [18F]Flurpiridaz demonstrated superior sensitivity (76.8% vs. 59.2% for SPECT) but lower specificity (76.2% vs. 86.8%). Methodological factors include differences in image resolution (PET’s 4–5 mm vs. SPECT’s 10–15 mm) and false positives from motion artifacts. Researchers should standardize stress protocols (exercise vs. pharmacological) and apply motion correction algorithms to improve specificity .

Q. What strategies optimize [18F]Flurpiridaz synthesis for high molar activity?

Using tetrabutylammonium bicarbonate (TBA-HCO3) as a phase-transfer catalyst increases fluorination efficiency by reducing competing hydrolysis. Pre-purification of the precursor (6) via semipreparative HPLC ensures >99% chemical purity, while ascorbic acid in the eluent minimizes radiolysis. Automated synthesis parameters (e.g., flow rates, ethanol concentration) are critical to isolate the product from residual precursor and free [18F]F .

Q. How does [18F]Flurpiridaz perform in quantitative myocardial blood flow (MBF) measurements?

Dynamic PET imaging with compartmental modeling (e.g., two-tissue irreversible model) quantifies MBF and flow reserve (MFR). Preclinical data show linear correlation between tracer uptake and microsphere-derived flow rates (R² >0.9). Clinical studies suggest superior extraction fraction (~94%) compared to [13N]ammonia (~80%), enabling accurate detection of multivessel CAD .

Q. What are the biodistribution and dosimetry considerations for [18F]Flurpiridaz?

The tracer exhibits rapid hepatobiliary clearance, with <5% residual liver uptake at 2 hours. Effective doses are 0.015 mSv/MBq (exercise stress) and 0.019 mSv/MBq (pharmacological stress). The critical organ is the gallbladder wall (0.23 mGy/MBq). Researchers must account for these values in radiation safety protocols .

Q. How can [18F]Flurpiridaz be integrated into hybrid PET/MR imaging workflows?

The tracer’s long half-life permits delayed imaging, aligning with MR sequences for simultaneous perfusion and tissue characterization. Protocols recommend:

- Injection during stress (adenosine or exercise).

- PET acquisition 30–45 minutes post-injection.

- Co-registration with late gadolinium enhancement (LGE) MRI for infarct localization. Motion correction algorithms are essential due to PET/MR’s longer acquisition times .

Q. Methodological Guidelines

Q. What quality control (QC) assays are required for [18F]Flurpiridaz in preclinical studies?

- Radiochemical purity : Radio-HPLC (C18 column, 40% acetonitrile/60% H2O) to confirm >98% RCP.

- Residual solvents : Gas chromatography for ethanol (<10%) and acetonitrile (<0.04%).

- Sterility : Membrane filtration followed by incubation in thioglycollate medium.

- pH : 5.0–7.0 to ensure biocompatibility .

Q. How should researchers address variability in [18F]Flurpiridaz uptake across patient subgroups?

Subgroup analyses from Phase III trials reveal higher diagnostic accuracy in obese patients (BMI >30) and women due to PET’s attenuation correction. Standardize BMI stratification and use sex-specific normal databases for perfusion quantification. For multivessel CAD, employ quantitative flow reserve ratios to avoid underestimation .

Q. Data Contradiction Analysis

Q. Why do preclinical rodent studies show higher [18F]Flurpiridaz uptake than clinical data?

Rodent myocardial uptake (8–10% ID/g) exceeds human values (2–3% ID/g) due to species differences in mitochondrial density and blood flow kinetics. Researchers should validate tracer kinetics in large-animal models (e.g., porcine) with coronary stenosis to bridge translational gaps .

Q. How to reconcile conflicting reports on [18F]Flurpiridaz stability during prolonged imaging sessions?

While the tracer remains stable for 12 hours post-synthesis (RCP >95%), in vivo defluorination can occur in patients with hepatic impairment, increasing bone uptake. Pre-screen patients for liver function and use hepatobiliary inhibitors (e.g., cholestyramine) in at-risk cohorts .

Properties

CAS No. |

863887-89-2 |

|---|---|

Molecular Formula |

C18H22ClFN2O3 |

Molecular Weight |

367.8 g/mol |

IUPAC Name |

2-tert-butyl-4-chloro-5-[[4-(2-(18F)fluoranylethoxymethyl)phenyl]methoxy]pyridazin-3-one |

InChI |

InChI=1S/C18H22ClFN2O3/c1-18(2,3)22-17(23)16(19)15(10-21-22)25-12-14-6-4-13(5-7-14)11-24-9-8-20/h4-7,10H,8-9,11-12H2,1-3H3/i20-1 |

InChI Key |

RMXZKEPDYBTFOS-LRFGSCOBSA-N |

SMILES |

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl |

Isomeric SMILES |

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCC[18F])Cl |

Canonical SMILES |

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl |

Key on ui other cas no. |

863887-89-2 |

Synonyms |

BMS 747158-02 BMS-747158-02 BMS747158-02 F-18 BMS-747158-02 flurpiridaz F18 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.